Afromosin

描述

属性

IUPAC Name |

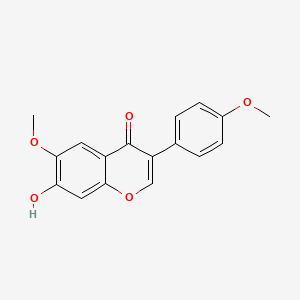

7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-14(18)16(21-2)7-12(15)17(13)19/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGPBYUQZLUKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203543 | |

| Record name | Afromosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-79-8 | |

| Record name | Afromosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afromosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afromosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFROMOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89P1SB9FYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Afromosin Compound: Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afromosin, a naturally occurring isoflavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and biological properties of this compound. It details the compound's initial isolation and structural elucidation, summarizes its quantitative biological activities in tabular format, and provides detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of the signaling pathways modulated by this compound, offering a deeper understanding of its mechanism of action for researchers and drug development professionals.

Discovery and History

This compound, also known as afrormosin, was first isolated from the heartwood of Pericopsis elata, a tree species commonly known as African teak. The compound's name is derived from the former genus name of this plant, Afrormosia. Subsequent research has identified this compound in other plant species, including those of the Wisteria genus, such as Wisteria brachybotrys.

The initial characterization of this compound identified it as a 4'-methoxyisoflavone with the chemical formula C₁₇H₁₄O₅. Its structure was elucidated using spectroscopic techniques, revealing a 7-hydroxy-6,4'-dimethoxyisoflavone framework. This discovery placed this compound within the larger class of isoflavones, a group of compounds known for their potential health benefits.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₅ |

| Molecular Weight | 298.29 g/mol |

| IUPAC Name | 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one |

| CAS Number | 550-79-8 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable anti-inflammatory and anticancer properties. The following tables summarize the available quantitative data on these effects.

Anti-inflammatory Activity

| Assay | Cell Type/Model | Stimulant | This compound Concentration | Inhibition/Effect | IC₅₀ | Reference |

| Neutrophil Degranulation | Human Neutrophils | fMLP | 10.47 - 335.2 µM | Inhibition | - | |

| Neutrophil Degranulation | Human Neutrophils | PMA | 0.33 - 167.6 µM | Inhibition | 0.37 µM | |

| Myeloperoxidase Activity | Human Neutrophils | fMLP | 3.3 - 335.2 µM | Inhibition | - | |

| TNF-α Secretion | Human Neutrophils | fMLP | 16.7 - 335.2 µM | Inhibition | - | |

| Reactive Oxygen Species (ROS) Generation | Human Neutrophils | fMLP | 16.7 - 335.2 µM | Inhibition | - |

Anticancer Activity

| Cell Line | Cancer Type | Assay | This compound Concentration | Effect | IC₅₀ | Reference |

| B16F10 | Melanoma | Cell Viability | Time- and dose-dependent | Decreased viability | Not Reported | [1] |

| B16F10 | Melanoma | Cell Cycle Analysis | Not Reported | G₀/G₁ arrest | - | [1] |

| B16F10 | Melanoma | Apoptosis Assay | Not Reported | Induction of apoptosis | - | [1] |

| B16F10 | Melanoma | Invasion/Migration Assay | Not Reported | Decreased metastatic activity | - | [1] |

| Mouse Skin Tumor Promotion | In vivo | Two-stage carcinogenesis | Not Reported | Remarkable inhibitory effects | - | [2] |

| Mouse Pulmonary Tumor Promotion | In vivo | - | Not Reported | Significant inhibitory effect | - | [2] |

Experimental Protocols

Isolation of this compound from Wisteria sinensis Leaves (General Protocol)

This protocol provides a general method for the extraction and isolation of flavonoids, including this compound, from Wisteria species.

-

Extraction:

-

Air-dried and powdered plant material (e.g., leaves) is extracted with 85% aqueous methanol under reflux.

-

The resulting extract is concentrated under reduced pressure.

-

The residue is redissolved in methanol.

-

-

Fractionation:

-

The methanol-soluble portion is suspended in water and applied to a polyamide column.

-

The column is eluted with a stepwise gradient of water to methanol.

-

Fractions are collected and concentrated.

-

-

Purification:

-

Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography with an appropriate solvent system (e.g., ethanol or methanol-chloroform mixtures).

-

The purity of the isolated this compound is assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

In Vitro Anti-inflammatory Assays with Human Neutrophils

-

Neutrophil Isolation:

-

Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

-

-

Neutrophil Degranulation Assay:

-

Isolated neutrophils are pre-incubated with various concentrations of this compound.

-

Degranulation is induced by stimulants such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate 13-acetate (PMA).

-

The release of myeloperoxidase (MPO) or β-glucuronidase is measured spectrophotometrically as an index of degranulation.

-

-

Myeloperoxidase (MPO) Activity Assay:

-

The enzymatic activity of released MPO is determined by measuring the oxidation of a chromogenic substrate.

-

-

TNF-α Secretion Assay:

-

Supernatants from stimulated neutrophils (treated with or without this compound) are collected.

-

The concentration of TNF-α is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Reactive Oxygen Species (ROS) Generation Assay:

-

ROS production is measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent upon oxidation.

-

The fluorescence intensity is measured using a microplate reader or flow cytometer.

-

In Vitro Anticancer Assays with B16F10 Melanoma Cells

-

Cell Culture:

-

B16F10 melanoma cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Viability Assay (MTT Assay):

-

Cells are seeded in 96-well plates and treated with various concentrations of this compound for different time points.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength to determine cell viability.

-

-

Cell Cycle Analysis:

-

Cells treated with this compound are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

This compound-treated cells are stained with Annexin V-FITC and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Invasion and Migration Assays (Transwell Assay):

-

The effect of this compound on cell invasion and migration is assessed using Transwell chambers with or without a Matrigel coating.

-

Cells are seeded in the upper chamber with serum-free medium containing this compound, and the lower chamber contains a medium with a chemoattractant.

-

After incubation, the number of cells that have migrated or invaded through the membrane is quantified.

-

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate specific intracellular signaling pathways to exert its biological effects.

Anticancer Signaling Pathway in Melanoma Cells

In B16F10 melanoma cells, this compound's anticancer effects are mediated through the modulation of the MAPK and PI3K/AKT signaling pathways.[1] It has been observed to inhibit the phosphorylation of AKT and ERK, which are key kinases promoting cell survival and proliferation.[1] Concurrently, this compound activates the stress-activated protein kinases p38 and JNK, which are involved in inducing apoptosis.[1]

Caption: this compound's anticancer signaling pathway in melanoma cells.

Experimental Workflow for Investigating Anticancer Activity

The following workflow outlines the key steps in evaluating the anticancer potential of this compound.

References

The Afromosin Enigma: A Deep Dive into its Biosynthesis for Researchers and Drug Developers

An In-depth Technical Guide on the Core Biosynthetic Pathway of Afromosin, a Promising Isoflavonoid with Therapeutic Potential.

This compound, a naturally occurring isoflavonoid with the chemical structure 7-hydroxy-6,4'-dimethoxyisoflavone, has garnered significant interest within the scientific community for its potential pharmacological activities. Understanding its biosynthesis is paramount for harnessing its therapeutic benefits, enabling metabolic engineering for enhanced production, and facilitating the development of novel drug candidates. This technical guide provides a comprehensive overview of the core biosynthesis of this compound, detailing the enzymatic steps, precursor molecules, and key regulatory features. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway.

The Phenylpropanoid Pathway: Laying the Foundation for this compound

The journey to this compound begins with the ubiquitous phenylpropanoid pathway, a central route in plant secondary metabolism. The initial precursor for this pathway is the aromatic amino acid L-phenylalanine. A series of three enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a critical branch-point intermediate that feeds into various metabolic pathways, including flavonoid and isoflavonoid biosynthesis.[1][2][3]

The key enzymes involved in this initial phase are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Divergence to Isoflavonoids: The Path to the Core Structure

From p-coumaroyl-CoA, the pathway proceeds to the formation of the characteristic isoflavonoid skeleton. This involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) , to produce naringenin chalcone. Subsequently, chalcone isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a key flavanone intermediate.[4]

The committed step in isoflavonoid biosynthesis is the 2,3-aryl migration of the B-ring of a flavanone intermediate, catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme.[4] In the context of this compound biosynthesis, the likely precursor is daidzein (7,4'-dihydroxyisoflavone). The formation of daidzein from liquiritigenin (the 5-deoxy equivalent of naringenin) is catalyzed by IFS, followed by dehydration mediated by 2-hydroxyisoflavanone dehydratase (HID) .

The Final Touches: Hydroxylation and O-Methylation to Yield this compound

The specific steps leading to this compound from the common isoflavone precursor, daidzein, involve site-specific hydroxylation and O-methylation. While the exact sequence and the specific enzymes for this compound biosynthesis have not been fully elucidated in a single organism, extensive research on related isoflavonoids provides a highly probable pathway.

The proposed final steps in this compound biosynthesis are:

-

6-Hydroxylation: The isoflavone daidzein undergoes hydroxylation at the 6-position of the A-ring to form 6,7,4'-trihydroxyisoflavone. This reaction is likely catalyzed by a flavonoid 6-hydroxylase (F6H) , a type of cytochrome P450 monooxygenase.

-

Sequential O-Methylation: The newly introduced hydroxyl group at the 6-position and the existing hydroxyl group at the 4'-position are then methylated. This is carried out by specific O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

While the exact order of methylation is not definitively established, it is hypothesized to be a two-step process involving:

- An isoflavone 6-O-methyltransferase that methylates the 6-hydroxyl group.

- An isoflavone 4'-O-methyltransferase that methylates the 4'-hydroxyl group.

A key piece of evidence supporting this proposed pathway comes from the characterization of an isoflavone O-methyltransferase from soybean, GmIOMT1, which specifically catalyzes the 6-O-methylation of 6-hydroxydaidzein to produce glycitein (7,4'-dihydroxy-6-methoxyisoflavone), a structural isomer of this compound.[5] This suggests the existence of a similar enzyme that could act on a 4'-methoxylated substrate to produce this compound.

Quantitative Data on Key Enzymes

Precise quantitative data for the enzymes directly leading to this compound are limited. However, kinetic parameters for homologous enzymes involved in isoflavonoid biosynthesis provide valuable insights for experimental design and metabolic modeling.

| Enzyme Family | Substrate | Km (µM) | Vmax (pkat/mg) | Source Organism | Reference |

| Isoflavone O-Methyltransferase (IOMT) | 6-hydroxydaidzein | 12.5 | 1.23 | Glycine max | [3] |

| Isoflavone 7-O-Methyltransferase | Daidzein | 50 | - | Medicago sativa | [6] |

| Flavonol 3'-O-Methyltransferase | 3,7,4'-trimethylquercetin | 7.2 | - | Chrysosplenium americanum | [7] |

| Caffeic acid O-methyltransferase | Caffeic acid | 32 | 175 | Vitis vinifera | [8] |

Table 1: Kinetic Parameters of Related O-Methyltransferases. This table summarizes the Michaelis-Menten constant (Km) and maximal reaction velocity (Vmax) for several O-methyltransferases acting on flavonoid and isoflavonoid substrates. These values can serve as a benchmark for characterizing the enzymes in the this compound pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of O-Methyltransferases

This protocol describes the expression of a putative plant O-methyltransferase in E. coli and its subsequent purification for in vitro characterization.

1. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequence of the candidate OMT gene from plant cDNA using PCR with gene-specific primers containing appropriate restriction sites.

- Ligate the PCR product into a suitable expression vector (e.g., pET series with an N-terminal His-tag) and transform into competent E. coli cells (e.g., DH5α).

- Verify the construct by sequencing.

2. Protein Expression:

- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation.

- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Wash the column extensively with wash buffer to remove unbound proteins.

- Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Analyze the purified protein by SDS-PAGE.

- Desalt the purified protein using a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

In Vitro Enzyme Assay for O-Methyltransferase Activity

This protocol outlines a method to determine the activity and substrate specificity of a purified O-methyltransferase.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 100 mM Tris-HCl buffer (pH 7.5)

- 100 µM S-adenosyl-L-methionine (SAM)

- 50 µM of the isoflavonoid substrate (e.g., 6,7,4'-trihydroxyisoflavone or 7,4'-dihydroxy-6-methoxyisoflavone)

- 1-5 µg of the purified OMT enzyme

- The final reaction volume is typically 50-100 µL.

2. Incubation:

- Incubate the reaction mixture at 30°C for 30-60 minutes.

3. Reaction Termination and Product Extraction:

- Stop the reaction by adding an equal volume of methanol or by adding a small volume of acid (e.g., 1 M HCl).

- Extract the product with an organic solvent such as ethyl acetate.

- Evaporate the organic solvent to dryness under a stream of nitrogen.

4. Product Analysis:

- Redissolve the dried residue in a suitable solvent (e.g., methanol).

- Analyze the product by HPLC or LC-MS/MS to identify and quantify the methylated product.

Quantitative Analysis of this compound and its Precursors by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound and its potential precursors in plant extracts or enzyme assay mixtures.[1][5]

1. Sample Preparation:

- For plant tissues, grind the sample in liquid nitrogen and extract with a suitable solvent (e.g., 80% methanol).

- For enzyme assays, use the extracted product as described in the previous protocol.

- Centrifuge the extract to remove debris and filter through a 0.22 µm syringe filter.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B in 15 minutes).

- Flow Rate: 0.2-0.4 mL/min.

- Column Temperature: 30-40°C.

3. MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte.

- Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

- MRM Transitions: Determine the specific precursor ion to product ion transitions for this compound and its precursors by infusing standard compounds into the mass spectrometer.

- Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

4. Quantification:

- Generate a standard curve using authentic standards of this compound and its precursors.

- Quantify the analytes in the samples by comparing their peak areas to the standard curve.

Visualizing the Pathway and Experimental Logic

To facilitate a clear understanding of the this compound biosynthesis pathway and the experimental workflows, the following diagrams are provided in the DOT language for use with Graphviz.

Figure 1: Proposed biosynthetic pathway of this compound.

References

- 1. HPLC-mass spectrometry analysis of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uab.edu [uab.edu]

- 5. Analysis of plasma isoflavones by reversed-phase HPLC-multiple reaction ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic manipulation of isoflavone 7-O-methyltransferase enhances biosynthesis of 4'-O-methylated isoflavonoid phytoalexins and disease resistance in alfalfa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. maxapress.com [maxapress.com]

- 8. graphviz.org [graphviz.org]

Afromosin: A Technical Guide to Preliminary Mekanisme of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afromosin (afrormosin), a naturally occurring isoflavonoid, has emerged as a molecule of interest in preliminary pharmacological studies. Structurally classified as a 7-hydroxy-4',6-dimethoxyisoflavone, this compound has been investigated for its potential anti-inflammatory and anticancer properties. This technical guide provides an in-depth summary of the core findings from preliminary research into its mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and workflows.

Anti-Inflammatory and Antioxidant Activity

Preliminary studies have focused on the effects of this compound on the functional responses of human neutrophils, which are key mediators of the inflammatory process. The primary findings indicate that this compound modulates several critical neutrophil activities, suggesting a potent anti-inflammatory and antioxidant profile.

Data Presentation: Inhibition of Neutrophil Inflammatory Responses

The following tables summarize the quantitative data from studies on human neutrophils stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) and phorbol 12-myristate-13-acetate (PMA).

Table 1: Inhibitory Effects of this compound on Neutrophil Degranulation (Myeloperoxidase Release)

| Stimulant | This compound Concentration Range (μM) | IC50 Value (μM) |

|---|---|---|

| PMA | 0.33 - 167.6 | 0.37 |

| fMLP | 10.47 - 335.2 | 66.70 |

Table 2: Inhibitory Effects of this compound on Neutrophil Pro-Inflammatory Functions

| Assay | This compound Concentration Range (μM) | Effect |

|---|---|---|

| Myeloperoxidase (MPO) Activity | 3.3 - 335.2 | Inhibition up to 76% |

| TNF-α Secretion | 16.7 - 335.2 | Inhibition up to 44% |

| Reactive Oxygen Species (ROS) Generation (Luminol-ECL) | 16.7 - 335.2 | IC50 = 61.08 μM |

Proposed Mechanism of Action: Protein Kinase C (PKC) Inhibition

The significant difference in inhibitory potency of this compound against PMA-stimulated versus fMLP-stimulated neutrophil degranulation strongly suggests that its mechanism of action involves the inhibition of Protein Kinase C (PKC).[1] PMA is a direct activator of PKC, bypassing upstream receptor signaling. The substantially lower IC50 value for this compound in the presence of PMA points to a direct or indirect inhibitory effect on PKC or its immediate downstream effectors.

Experimental Protocols

-

Blood Collection: Whole human blood was collected from healthy adult donors into heparinized tubes.

-

Density Gradient Centrifugation: Neutrophils were isolated using a Ficoll-Paque density gradient. The blood was layered over the gradient and centrifuged.

-

Erythrocyte Lysis: The neutrophil-rich layer was collected, and contaminating red blood cells were removed by hypotonic lysis.

-

Cell Purity and Viability: The final cell suspension was assessed for purity (typically >95% neutrophils) and viability (typically >97%) using Trypan Blue exclusion. Cells were resuspended in Hank's Balanced Salt Solution (HBSS).

-

Cell Preparation: Isolated neutrophils (2.5 x 10^6 cells/mL) were pre-incubated with cytochalasin B (1 µM) to prevent actin polymerization.

-

Incubation with this compound: Cells were incubated with various concentrations of this compound (0.33–335.2 μM) or vehicle control (DMSO) for a specified period at 37°C.

-

Stimulation: Neutrophil degranulation was induced by adding either fMLP (1 µM) or PMA (0.1 µM).

-

Reaction Termination: The reaction was stopped by centrifugation at 4°C.

-

MPO Measurement: The supernatant was collected, and the activity of released myeloperoxidase (MPO), a marker for azurophilic granules, was measured spectrophotometrically.

-

Assay Principle: ROS production was measured using a luminol-enhanced chemiluminescence (ECL) assay. Luminol is oxidized by ROS, primarily those generated by the MPO system, emitting light.

-

Cell Preparation: Neutrophils (2.5 x 10^6 cells/mL) were incubated with this compound (16.7–335.2 μM) or vehicle.

-

Stimulation and Measurement: Luminol was added to the cell suspension. The cells were then stimulated with PMA, and the resulting chemiluminescence was measured over time using a luminometer. The total light emission (area under the curve) was calculated to quantify ROS production.

Anticancer Activity

More recent preliminary studies have explored the effects of this compound on cancer cells, specifically the B16F10 mouse melanoma cell line. These findings suggest a potential anticancer mechanism operating through the modulation of key cell survival and stress-activated signaling pathways.

Data Presentation: Effects on Melanoma Cell Viability and Metastasis

Table 3: Effect of this compound on B16F10 Melanoma Cell Viability (MTT Assay)

| Treatment Time | This compound Concentration (μM) | Effect |

|---|---|---|

| 48 hours | 25, 50, 100, 150 | Dose-dependent decrease in viability |

| 72 hours | 25, 50, 100, 150 | Dose-dependent decrease in viability |

Note: The study reported that this compound induced G0/G1 cell cycle arrest and apoptosis.

Table 4: Effect of this compound on Metastatic Activity of B16F10 Cells

| Assay | Effect Observed |

|---|---|

| Cell Invasion | Decreased |

| Cell Migration | Decreased |

Proposed Mechanism of Action: Modulation of MAPK and AKT Signaling Pathways

The anticancer effects of this compound in B16F10 melanoma cells have been linked to the modulation of critical signaling pathways. Specifically, this compound was found to inhibit the pro-survival AKT and ERK pathways while simultaneously activating the pro-apoptotic p38 and JNK stress-activated pathways. This dual action shifts the cellular balance away from proliferation and towards apoptosis.

Experimental Protocols

-

Cell Line: B16F10 mouse melanoma cells were used.

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin/glutamine. Cultures were maintained at 37°C in a 5% CO2 incubator.

-

Cell Seeding: B16F10 cells were seeded into 48-well plates at a density of 2 x 10^3 cells/well and incubated for 24 hours.

-

Treatment: Cells were treated with various concentrations of this compound (25-150 µM) for 24, 48, and 72 hours.

-

MTT Incubation: MTT solution (0.1 mg/mL) was added to each well, and the plates were incubated for 2 hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

Measurement: The absorbance was measured at 570 nm using a microplate reader to determine cell viability relative to untreated controls.

Conclusion

Preliminary studies on this compound reveal two distinct and promising areas of bioactivity. In the context of inflammation, this compound acts as a potent inhibitor of human neutrophil activation, likely through the inhibition of the Protein Kinase C signaling pathway. In oncology, it demonstrates the ability to reduce melanoma cell viability and metastatic potential by modulating the balance between pro-survival (AKT/ERK) and pro-apoptotic (p38/JNK) signaling pathways. These initial findings provide a strong rationale for further investigation into the therapeutic potential of this compound and for more detailed mechanistic studies to fully elucidate its molecular targets.

References

In Silico Modeling of Afromosin Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afromosin, a naturally occurring isoflavone, has garnered interest for its potential therapeutic properties. Understanding its molecular interactions is paramount for elucidating its mechanism of action and for guiding future drug development efforts. This technical guide provides a comprehensive overview of the in silico methodologies employed to predict and characterize the binding sites of this compound on its putative protein targets. Drawing upon the known interactions of structurally similar isoflavones, this paper focuses on Estrogen Receptors (ERα and ERβ), Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), and key Tyrosine Kinases (EGFR and Src) as potential binding partners for this compound. Detailed protocols for molecular docking and molecular dynamics simulations are presented, alongside a summary of relevant structural data. Furthermore, we visualize the associated signaling pathways to provide a broader context for the potential functional implications of this compound binding.

Introduction to this compound and In Silico Drug Discovery

This compound is an O-methylated isoflavone found in various plants.[1] Isoflavones, as a class of phytoestrogens, are known to interact with a range of biological targets, thereby exhibiting diverse pharmacological activities. In silico modeling has emerged as a powerful tool in drug discovery, enabling the rapid and cost-effective prediction of ligand-protein interactions, the elucidation of binding mechanisms, and the optimization of lead compounds.[2][3][4] This guide will walk through the computational workflow for investigating the binding of this compound to potential protein targets.

Potential Protein Targets for this compound

Based on the established biological activities of isoflavones, the following protein families are considered high-priority potential targets for this compound:

-

Estrogen Receptors (ERα and ERβ): Isoflavones are well-documented binders of estrogen receptors, acting as selective estrogen receptor modulators (SERMs).[3][5][6]

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Several isoflavones have been shown to activate PPARγ, a key regulator of lipid and glucose metabolism.[2][7][8][9][10]

-

Tyrosine Kinases (e.g., EGFR, Src): Inhibition of tyrosine kinases is another reported mechanism of action for some isoflavones, implicating them in anti-cancer pathways.[11][12][13][14][15]

Data Presentation: Structural Information for In Silico Modeling

For the purpose of in silico modeling, high-resolution crystal structures of the target proteins are required. The following table summarizes representative Protein Data Bank (PDB) entries for the potential targets of this compound. The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is also provided for ligand preparation.

| Molecule | Identifier | Description |

| This compound | SMILES: COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O[1] | Ligand for docking and simulation studies. |

| Potential Protein Targets | PDB ID | Description |

| Estrogen Receptor Alpha (ERα) | 1A52[16][17] | Human ERα ligand-binding domain complexed with estradiol. |

| 3ERT[18] | Human ERα ligand-binding domain in complex with 4-hydroxytamoxifen. | |

| 1L2I[19] | Human ERα ligand-binding domain in complex with a selective agonist. | |

| 2IOG[20] | Human ERα ligand-binding domain in complex with a selective ligand. | |

| Estrogen Receptor Beta (ERβ) | 1U3R[21] | Crystal structure of human ERβ complexed with a selective ligand. |

| 1YY4[22] | Crystal structure of human ERβ complexed with a synthetic ligand. | |

| 3OLS[23] | Crystal structure of the human ERβ ligand-binding domain. | |

| 1X7B[24] | Crystal structure of human ERβ complexed with a selective agonist. | |

| 7XWP[25] | Human ERβ ligand-binding domain in complex with a selective agonist. | |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | 2P4Y[26] | Human PPARγ ligand-binding domain complexed with a modulator. |

| 6MS7[27] | Human PPARγ ligand-binding domain in complex with a selective modulator. | |

| 4EM9[28] | Human PPARγ in complex with nonanoic acids. | |

| 6FZP[29] | Human PPARγ complex. | |

| 6D94[30] | Crystal structure of PPARγ in complex with a mediator subunit. | |

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | 1M17[31][32] | EGFR tyrosine kinase domain with an inhibitor. |

| 4HJO[32][33] | Inactive EGFR tyrosine kinase domain with erlotinib. | |

| 9BY4[34] | Co-crystal structure of the kinase domain of EGFR with a non-covalent inhibitor. | |

| Src Tyrosine Kinase | 1AD5[35] | Structure of the inactive form of human c-Src kinase. |

Experimental Protocols for In Silico Modeling

This section provides detailed, step-by-step protocols for performing molecular docking and molecular dynamics simulations to investigate the binding of this compound to its potential protein targets.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[36][37][38][39][40]

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound. This can be done by converting the SMILES string (COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O) to a 3D format (e.g., SDF or PDB) using a tool like Open Babel.

-

Prepare the ligand for docking by adding polar hydrogens and assigning Gasteiger charges using AutoDock Tools (ADT).

-

Save the prepared ligand in PDBQT format.

-

-

Receptor Preparation:

-

Download the desired PDB structure of the target protein (e.g., 1A52 for ERα).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the receptor using ADT.

-

Save the prepared receptor in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space for docking by creating a grid box that encompasses the known binding site of the receptor. If the binding site is unknown, the grid box should cover the entire protein surface (blind docking).

-

The center and dimensions of the grid box are specified in a configuration file (e.g., conf.txt).

-

-

Running the Docking Simulation:

-

Use the AutoDock Vina command-line interface to run the docking calculation. The command will specify the prepared receptor and ligand files, the configuration file with the grid box parameters, and the output file for the docked poses.

-

Example command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt

-

-

Analysis of Results:

-

Analyze the output PDBQT file, which contains multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions of the best-scoring poses using molecular visualization software like PyMOL or Discovery Studio to identify key interacting residues and hydrogen bonds.

-

Molecular Dynamics Simulation with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.[4][41][42][43][44]

Protocol:

-

System Preparation:

-

Start with the best-docked pose of the this compound-protein complex obtained from molecular docking.

-

Choose a suitable force field (e.g., AMBER, CHARMM) for both the protein and the ligand. Ligand parameters may need to be generated using a tool like the antechamber module of AmberTools.

-

Create a simulation box (e.g., cubic or dodecahedron) around the complex and solvate it with an appropriate water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization of the solvated system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

Conduct a two-phase equilibration process to bring the system to the desired temperature and pressure.

-

NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to stabilize the temperature. This is often done by applying position restraints to the protein and ligand heavy atoms.

-

NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T) to stabilize the pressure and density. Position restraints on the protein and ligand are gradually released.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to evaluate the stability and dynamics of the this compound-protein complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between this compound and the protein.

-

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of this compound to the target protein.

-

-

Visualization of Signaling Pathways

To understand the potential downstream effects of this compound binding to its targets, it is crucial to visualize the signaling pathways in which these proteins are involved. The following diagrams, generated using Graphviz, illustrate the core signaling cascades for the proposed targets.

Caption: A simplified diagram of the nuclear-initiated estrogen signaling pathway.

Caption: A simplified diagram of the PPARγ signaling pathway.

Caption: A simplified diagram of the EGFR/Src tyrosine kinase signaling pathway.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the binding of this compound to potential protein targets, including Estrogen Receptors, PPARγ, and Tyrosine Kinases. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the potential binding modes, affinities, and dynamic interactions of this compound. The provided structural data and signaling pathway diagrams serve as a foundational resource for initiating these computational studies. The methodologies described herein are crucial for hypothesis generation and for guiding subsequent experimental validation, ultimately accelerating the drug discovery and development process for this compound and other related isoflavones.

References

- 1. This compound | C17H14O5 | CID 5281704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KEGG PATHWAY: PPAR signaling pathway - Homo sapiens (human) [kegg.jp]

- 3. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]

- 4. GROMACS Tutorials [mdtutorials.com]

- 5. KEGG PATHWAY: map04915 [genome.jp]

- 6. KEGG PATHWAY: hsa04915 [genome.jp]

- 7. KEGG PATHWAY: ko03320 [genome.jp]

- 8. KEGG PATHWAY: map03320 [genome.jp]

- 9. KEGG PATHWAY: rno03320 [kegg.jp]

- 10. KEGG PATHWAY: hsa03320 [genome.jp]

- 11. KEGG PATHWAY: map04012 [genome.jp]

- 12. KEGG PATHWAY: hsa04012 [genome.jp]

- 13. KEGG_ERBB_SIGNALING_PATHWAY [gsea-msigdb.org]

- 14. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 16. rcsb.org [rcsb.org]

- 17. 1A52: ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN COMPLEXED TO ESTRADIOL [ncbi.nlm.nih.gov]

- 18. rcsb.org [rcsb.org]

- 19. rcsb.org [rcsb.org]

- 20. rcsb.org [rcsb.org]

- 21. rcsb.org [rcsb.org]

- 22. rcsb.org [rcsb.org]

- 23. rcsb.org [rcsb.org]

- 24. rcsb.org [rcsb.org]

- 25. rcsb.org [rcsb.org]

- 26. rcsb.org [rcsb.org]

- 27. rcsb.org [rcsb.org]

- 28. rcsb.org [rcsb.org]

- 29. rcsb.org [rcsb.org]

- 30. rcsb.org [rcsb.org]

- 31. rcsb.org [rcsb.org]

- 32. researchgate.net [researchgate.net]

- 33. rcsb.org [rcsb.org]

- 34. rcsb.org [rcsb.org]

- 35. ebi.ac.uk [ebi.ac.uk]

- 36. youtube.com [youtube.com]

- 37. youtube.com [youtube.com]

- 38. youtube.com [youtube.com]

- 39. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 40. bioinformaticsreview.com [bioinformaticsreview.com]

- 41. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 42. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 43. scribd.com [scribd.com]

- 44. m.youtube.com [m.youtube.com]

Afromosin: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Afromosin, also known as Afrormosin, is an O-methylated isoflavone, a type of flavonoid compound found in various plants, including Amburana cearensis and Wistaria brachybotrys.[1][2][3] As a member of the isoflavone class, this compound has garnered interest within the scientific community for its diverse biological activities.[3] This document provides a comprehensive overview of the known biological functions of this compound, focusing on its anti-inflammatory, antioxidant, and anti-tumor properties, with detailed experimental methodologies and quantitative data to support further research and development.

Anti-inflammatory Activity

This compound has demonstrated significant modulatory effects on the inflammatory response, particularly in the context of human neutrophil activation.[3][4] Isoflavones, as a class, are recognized for their anti-inflammatory, antioxidant, and immunomodulatory properties.[3] this compound's activity appears to target key cellular processes involved in the inflammatory cascade.

Quantitative Data: Inhibition of Neutrophil Degranulation

The inhibitory potency of this compound on neutrophil degranulation was quantified, providing a key metric for its anti-inflammatory efficacy.

| Biological Activity | Cell Type | Stimulant | IC50 Value | Reference |

| Neutrophil Degranulation (Myeloperoxidase Release) | Human Neutrophils | Phorbol 12-myristate-13-acetate (PMA) | 0.37 µM | [4] |

Experimental Protocols

1.2.1 Isolation and Treatment of Human Neutrophils The study of this compound's effect on neutrophils involved the isolation of these cells from human subjects. The protocol for investigating the anti-inflammatory effects is outlined below.

-

Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

-

Stimulation: The isolated neutrophils are stimulated with various agents to induce an inflammatory response. Common stimulants include:

-

Phorbol 12-myristate-13-acetate (PMA): A potent activator of Protein Kinase C (PKC).

-

N-formyl-methionyl-leucyl-phenylalanine (fMLP): A bacterial peptide that activates formyl peptide receptors.

-

Arachidonic Acid (AA): A precursor for inflammatory mediators.

-

-

This compound Treatment: Neutrophils are pre-incubated with varying concentrations of this compound before the addition of the inflammatory stimulants.

-

Endpoint Measurement: Following stimulation, several key inflammatory markers are measured:

-

Myeloperoxidase (MPO) Release: MPO is an enzyme stored in neutrophil granules; its release is a marker of degranulation. This is typically quantified using a colorimetric assay.

-

Reactive Oxygen Species (ROS) Generation: ROS production is measured to assess the oxidative burst, a key function of activated neutrophils.

-

Cytokine Levels: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is determined in the cell supernatant, with one study noting a reduction of up to 44%.[4]

-

Postulated Mechanism of Action and Signaling

The modulatory effect of this compound on human neutrophil degranulation appears to be specifically directed towards PMA-induced activation. This suggests a potent inhibitory action on the Protein Kinase C (PKC) signaling pathway, a critical component in the activation of neutrophils.[3][4]

References

- 1. This compound | C17H14O5 | CID 5281704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-tumor-promoting activities of this compound and soyasaponin I isolated from Wistaria brachybotrys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Afrormosin, an Isoflavonoid from Amburana cearensis A. C. Smith, Modulates the Inflammatory Response of Stimulated Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Afromosin Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afromosin, a naturally occurring isoflavone, has demonstrated promising anti-inflammatory, antioxidant, and anti-tumor-promoting activities. While research on specific this compound derivatives is nascent, the broader class of isoflavones has been extensively studied, revealing significant potential for the development of novel therapeutics. This technical guide provides an in-depth overview of the known biological activities of this compound and explores the potential of its derivatives by examining the extensive research on related isoflavone compounds. This document details the experimental protocols for assessing key biological activities, presents quantitative data from various studies on isoflavone derivatives, and visualizes the critical signaling pathways implicated in their mechanisms of action.

Introduction to this compound

This compound (7-hydroxy-6,4'-dimethoxyisoflavone) is a phytoestrogen belonging to the isoflavone class of flavonoids. It has been isolated from various plants, including Wistaria brachybotrys and Amburana cearensis.[1][2] Preclinical studies have highlighted its potential as a therapeutic agent, demonstrating notable biological effects.

Known Biological Activities of this compound

-

Anti-inflammatory Activity: this compound has been shown to modulate the inflammatory response in human neutrophils. It inhibits neutrophil degranulation, myeloperoxidase activity, and the secretion of the pro-inflammatory cytokine TNF-α.[2][3]

-

Antioxidant Activity: The compound exhibits antioxidant properties by inhibiting the generation of reactive oxygen species (ROS) in stimulated neutrophils.[2][3]

-

Anti-tumor-promoting Activity: Studies have indicated that this compound possesses inhibitory effects on mouse skin and pulmonary tumor promotion.[1]

The Potential of this compound Derivatives

Given the promising biological profile of this compound, the development of its derivatives presents a compelling strategy for enhancing its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. While direct studies on this compound derivatives are limited, the extensive research on other isoflavone derivatives provides a strong rationale for their potential in various therapeutic areas.

Anticancer Potential

Isoflavone derivatives have been widely investigated for their anticancer activities. Synthetic modifications of the isoflavone scaffold have yielded compounds with potent inhibitory effects against various cancer cell lines.[4] These derivatives often exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[5]

Anti-inflammatory Potential

The anti-inflammatory effects of isoflavones are well-documented. Derivatives are being explored to develop more potent and selective anti-inflammatory agents. These compounds can inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[6][7]

Antioxidant Potential

The antioxidant activity of isoflavones is attributed to their ability to scavenge free radicals. The synthesis of novel isoflavone derivatives aims to enhance this radical scavenging capacity, which is beneficial in combating oxidative stress-related diseases.[8]

Data Presentation: Biological Activities of Isoflavone Derivatives

The following tables summarize the quantitative data on the biological activities of various isoflavone derivatives from published studies. This data serves as a reference for the potential efficacy of novel this compound derivatives.

Table 1: Anticancer Activity of Isoflavone Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Genistein Derivative 6a | SW480 (Colon) | 62.73 | [1] |

| Genistein Derivative 6a | SW620 (Colon) | 50.58 | [1] |

| Formononetin Derivative 15o | SH-SY5Y (Neuroblastoma) | 2.08 | [1] |

| Formononetin Derivative 15n | HeLa (Cervical) | 8.29 | [1] |

| Barbigerone Derivative 55a | HepG2 (Liver) | 0.28 | [1] |

| Barbigerone Derivative 55a | A375 (Melanoma) | 1.58 | [1] |

| Isoflavone Derivative 119a | A549 (Lung) | 0.64 | [1] |

| Isoflavone Derivative 119a | MDA-MB-231 (Breast) | 0.82 | [1] |

Table 2: Anti-inflammatory Activity of Isoflavone Derivatives (IC50 values)

| Compound/Derivative | Assay | Cell Line | IC50 | Reference |

| Genistein | NO Production | RAW 264.7 | 50 µM | [9] |

| Daidzein | NO Production | RAW 264.7 | 50 µM | [9] |

| Glycitein | NO Production | RAW 264.7 | 50 µM | [9] |

| Dried Male Flower Decoction | NO Production | RAW 264.7 | 5.98 µg/mL | [10] |

Table 3: Antioxidant Activity of Isoflavone Derivatives

| Compound/Derivative | Assay | IC50 / EC50 | Reference |

| 8-Hydroxydaidzein | Hydroxyl Radical Scavenging | Most Potent | [8] |

| 8-Hydroxydaidzein | Superoxide Anion Scavenging | Most Potent | [8] |

| Fresh Male Flower Decoction | DPPH Radical Scavenging | 5.775 µg/mL | [10] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer, antioxidant, and anti-inflammatory activities of isoflavone derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of a compound on the proliferation of cancer cell lines.[11][12]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of a compound.[13][14][15]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution. A blank containing only methanol and a control containing methanol and the DPPH solution should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[5][9][10]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

-

Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.

Signaling Pathways and Mechanisms of Action

Isoflavones exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for the rational design of this compound derivatives with enhanced therapeutic efficacy.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Isoflavones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[6][16]

Caption: this compound derivatives can inhibit the NF-κB pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Many isoflavone derivatives have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[17][18]

Caption: PI3K/Akt signaling is a target for this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Isoflavones can modulate MAPK signaling, which contributes to their anticancer and anti-inflammatory effects.[19][20]

Caption: MAPK pathway modulation by this compound derivatives.

Conclusion and Future Directions

This compound stands out as a promising natural compound with multifaceted biological activities. While the direct exploration of its derivatives is still in its early stages, the wealth of data on the broader isoflavone class strongly supports the potential of this compound-based drug discovery programs. The development of novel this compound derivatives, guided by the structure-activity relationships established for other isoflavones, could lead to new and effective treatments for cancer, inflammatory disorders, and diseases associated with oxidative stress. Further research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate their therapeutic potential.

References

- 1. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cyrusbio.com.tw [cyrusbio.com.tw]

- 9. pubs.acs.org [pubs.acs.org]

- 10. thaiscience.info [thaiscience.info]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. The Impact of Soy Isoflavones on MCF-7 and MDA-MB-231 Breast Cancer Cells Using a Global Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. mdpi.com [mdpi.com]

- 15. marinebiology.pt [marinebiology.pt]

- 16. globalsciencebooks.info [globalsciencebooks.info]

- 17. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sinobiological.com [sinobiological.com]

- 19. researchgate.net [researchgate.net]

- 20. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Afrormosin Research: A Technical Guide for Scientists

Introduction

Afrormosin, a naturally occurring isoflavonoid, has garnered significant attention in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth review of the existing literature on afrormosin, with a focus on its anticancer and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Afrormosin, chemically known as 7-hydroxy-4',6-dimethoxyisoflavone, is a phytoestrogen found in various plants, including Amburana cearensis.[1][2] Research has primarily focused on its effects on cancer cells and inflammatory processes, revealing its influence on key signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on afrormosin's biological activities.

Table 1: Anti-inflammatory Activity of Afrormosin

| Parameter | Stimulant | IC50 Value (µM) | Cell Type | Source |

| Neutrophil Degranulation | PMA | 0.37 | Human Neutrophils | [1] |

| Neutrophil Degranulation | fMLP | 66.70 | Human Neutrophils | [1] |

| Lipid Peroxidation Inhibition | ROS | ~250 (50% inhibition) | N/A | [1] |

Table 2: Effective Concentrations of Afrormosin in Anti-inflammatory Assays

| Activity | Stimulant | Effective Concentration Range (µM) | Cell Type | Source |

| Inhibition of Neutrophil Degranulation | fMLP | 10.47 - 335.2 | Human Neutrophils | [1][2] |

| Inhibition of Neutrophil Degranulation | PMA | 0.33 - 167.6 | Human Neutrophils | [1][2] |

| Inhibition of Myeloperoxidase Activity | N/A | 3.3 - 335.2 | Human Neutrophils | [1][2] |

| Inhibition of TNF-α Secretion | N/A | 16.7 - 335.2 | Human Neutrophils | [1][2] |

| Inhibition of ROS Generation | N/A | 16.7 - 335.2 | Human Neutrophils | [1][2] |

Table 3: Anticancer Activity of Afrormosin

| Activity | Cell Line | Observations | Source |

| Cell Viability | B16F10 Melanoma | Time- and dose-dependent decrease | [3] |

| Apoptosis Induction | B16F10 Melanoma | Treatment with 100µM for 48h induced apoptosis | [4] |

Experimental Protocols

This section details the methodologies employed in key studies to investigate the effects of afrormosin.

Anti-inflammatory and Antioxidant Assays

a. Isolation of Human Neutrophils: Human neutrophils were isolated from the peripheral blood of healthy donors. The study was approved by the institutional ethics committee.

b. Neutrophil Degranulation Assay:

-

Neutrophils (2.5 x 10^6 cells/mL) were incubated with afrormosin at varying concentrations (0.33–335.2 μM).[1][2]

-

The cells were stimulated with either N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate-13-acetate (PMA).[1][2]

-

The release of myeloperoxidase was measured to quantify neutrophil degranulation.[1]

c. Myeloperoxidase (MPO) Activity Assay:

-

The effect of afrormosin on MPO activity was determined in stimulated human neutrophils.[1][2]

-

The concentration range of afrormosin used was 3.3–335.2 μM.[1][2]

d. TNF-α Secretion Assay:

-

The secretion of TNF-α from stimulated human neutrophils was measured in the presence of afrormosin (16.7–335.2 μM).[1][2]

e. Reactive Oxygen Species (ROS) Generation Assay:

-

The generation of ROS in stimulated human neutrophils was assessed with afrormosin concentrations ranging from 16.7 to 335.2 μM.[1][2]

f. Lipid Peroxidation (LPO) Assay:

-

The inhibitory effect of afrormosin (0.25–250 μM) on lipid peroxidation induced by ROS was investigated.[1]

Anticancer Assays

a. Cell Culture:

-

B16F10 melanoma cells were used to study the anticancer effects of afrormosin.[3]

b. Cell Viability Assay:

-

B16F10 cells were treated with afrormosin in a time- and dose-dependent manner to assess its impact on cell viability.[3]

c. Apoptosis Assay:

-

Annexin V/PI double staining was used to measure the induction of apoptosis in B16F10 cells following treatment with afrormosin.[4]

-

A concentration of 100 µM afrormosin for 48 hours was specifically noted to induce apoptosis.[4]

d. Western Blot Analysis for Protein Expression:

-

The levels of various proteins involved in apoptosis and cell signaling were analyzed. This included the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, the tumor suppressor p53, and procaspase-3.[3]

Signaling Pathways and Mechanisms of Action

Afrormosin exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these pathways based on the current literature.

Anticancer Signaling Pathway of Afrormosin in B16F10 Melanoma Cells

Caption: Afrormosin's anticancer effects in melanoma cells.

In B16F10 melanoma cells, afrormosin was found to inhibit the AKT and ERK pathways while activating the p38 and JNK pathways.[3] This modulation of MAPK and AKT signaling contributes to its anticancer effects.[3] Furthermore, afrormosin reduces the levels of the anti-apoptotic protein Bcl-2 and procaspase-3, while increasing the levels of the pro-apoptotic protein Bax and the tumor suppressor p53.[3] These molecular changes lead to a decrease in cell proliferation through G0/G1 arrest, induction of apoptosis, and reduced metastatic activity.[3]

Anti-inflammatory Signaling Pathway of Afrormosin in Human Neutrophils

Caption: Afrormosin's anti-inflammatory mechanism in neutrophils.

Afrormosin has been shown to modulate the inflammatory response in stimulated human neutrophils.[1][2] Its effect on neutrophil degranulation is particularly potent when induced by PMA, suggesting a strong inhibition of protein kinase C (PKC) activity.[1] By targeting intermediary steps in the ROS generation process, afrormosin demonstrates antioxidant properties without acting as a direct free radical scavenger.[1][2]

The collective findings from the literature indicate that afrormosin is a promising phytochemical with significant anticancer and anti-inflammatory potential. Its ability to modulate multiple signaling pathways, such as the MAPK and AKT pathways in cancer cells and PKC-mediated pathways in neutrophils, underscores its multifaceted therapeutic promise. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in preclinical and clinical settings. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of afrormosin and its derivatives in drug discovery and development.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. Afrormosin, an Isoflavonoid from Amburana cearensis A. C. Smith, Modulates the Inflammatory Response of Stimulated Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KOPRI Repository: Afrormosin exerts an anticancer effect via MAPK and AKT signaling pathways in B16F10 cells [repository.kopri.re.kr]

- 4. researchgate.net [researchgate.net]

Toxicological Profile of Afromosin: A Data Gap Analysis and Surrogate Review of Isoflavones

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive literature review reveals a significant lack of publicly available toxicological data for the isoflavone Afromosin (also known as Afrormosin or 6,4'-Dimethoxy-7-hydroxyisoflavone). No quantitative toxicity studies, such as LD50 or NOAEL determinations, nor detailed experimental protocols specifically concerning this compound have been identified. This absence of data prevents a direct toxicological assessment as initially requested.

However, as this compound belongs to the isoflavone class of compounds, a review of the toxicological data for structurally related and well-studied isoflavones, such as genistein and daidzein, can provide valuable surrogate information for researchers. This guide summarizes the available toxicological data on these representative isoflavones, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key signaling pathways involved in their biological and toxicological effects. This information is intended to serve as a reference for understanding the potential toxicological profile of isoflavones as a chemical class, which may inform the assessment of related compounds like this compound.

Introduction to Isoflavones and this compound

Isoflavones are a class of phytoestrogens, which are plant-derived compounds with a chemical structure similar to that of human estrogen.[1] They are commonly found in soy products and red clover.[1] this compound (Chemical Structure provided by PubChem CID 5281704) is a specific isoflavone with the chemical name 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one.[2] While its biological activities are not extensively documented in toxicological literature, the broader class of isoflavones has been studied for various biological effects, including potential genotoxicity and interactions with cellular signaling pathways.[3][4]

Quantitative Toxicological Data for Representative Isoflavones

The following tables summarize quantitative data from in vitro and in vivo toxicological studies on the well-characterized isoflavones, genistein and daidzein. This data provides context for the potential toxicity of isoflavones as a class.

Table 1: In Vitro Genotoxicity of Representative Isoflavones

| Compound | Test System | Endpoint | Concentration Range | Results |

| Genistein | V79 cells | Micronucleus (MN) induction | 5-25 µM | Clear dose-related induction of CREST-negative micronuclei, indicating a clastogenic (chromosome-breaking) mode of action.[3] Cytotoxicity observed with an IC50 of approximately 75 µM.[3] |

| Daidzein | V79 cells | Micronucleus (MN) induction | 25-100 µM | Shallow increase in micronuclei induction.[3] |

| Equol (Daidzein metabolite) | V79 cells | Micronucleus (MN) induction | up to 25 µM | Induction of mostly CREST-positive micronuclei, indicative of an aneugenic (whole chromosome loss or gain) action.[3] |

| Daidzein Metabolites | L5178Y mouse lymphoma cells | Micronucleus (MN) induction | 10-100 µM | O-desmethylangolensin, 4',6,7-isoflavone, and 3',4',7-isoflavone induced micronuclei in a concentration-dependent manner, while daidzein itself did not show genotoxicity up to 100 µM.[5] |

Table 2: In Vivo Genotoxicity and General Toxicity of Representative Isoflavones

| Compound/Product | Species | Study Type | Dose | Endpoint | Results |

| PTI G-2535 (soy isoflavone drug product) | Male Mice | Genotoxicity | 500 and 1000 mg/kg body weight | Micronucleated polychromatic erythrocytes | Statistically significant, but small and not dose-related, increase 24 hours after treatment. Not observed at 48 hours. |

| Daidzein | Rats | Acute Oral Toxicity | Up to 5000 mg/kg | Mortality and adverse effects | No mortality or adverse effects observed. The No Observed Adverse Effect Level (NOAEL) was determined to be above 5000 mg/kg.[6] |

| Soy Isoflavones | Rats | Sub-chronic Toxicity | Not specified | NOAEL | The NOAEL was reported as 0.20 g/kg in male Sprague Dawley rats.[7] |

| Soy Isoflavones | Wistar Rats | Subacute Toxicity | 100, 500, and 1000 mg/kg bw/day for 30 days | General toxicity | The No-Observed-Adverse-Effect Level (NOAEL) was estimated to be 100 mg/kg/day.[8] |

Experimental Protocols for Key Toxicological Assays

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of protocols used in the assessment of isoflavone toxicity.

In Vitro Micronucleus Assay in V79 and L5178Y Cells

The micronucleus assay is a widely used method to assess chromosomal damage.[3][5]

-

Cell Lines: Chinese hamster lung fibroblasts (V79) or L5178Y mouse lymphoma cells are commonly used.[3][5]

-

Treatment: Cells are exposed to a range of concentrations of the test compound (e.g., genistein, daidzein, or their metabolites) for a specified duration.

-

Micronucleus Staining: After exposure, cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells. The cells are then harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI or Giemsa).

-

Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is scored in binucleated cells under a microscope. An increase in micronucleus frequency indicates genotoxic potential.

-

CREST Staining: To distinguish between clastogenic and aneugenic effects, immunofluorescent staining with CREST antibodies (which bind to kinetochores) can be performed. CREST-negative micronuclei suggest chromosome breakage, while CREST-positive micronuclei indicate whole chromosome loss.[3]

In Vivo Micronucleus Assay in Mice

This assay evaluates the genotoxic potential of a substance in a whole animal model.

-

Animal Model: Male and female mice are often used.

-

Dosing: The test substance (e.g., a soy isoflavone mixture) is administered to the animals, typically via oral gavage, at various dose levels.

-

Sample Collection: At specific time points after treatment (e.g., 24 and 48 hours), bone marrow is collected from the femur.

-

Slide Preparation and Staining: Bone marrow smears are prepared on microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

-

Analysis: The frequency of micronucleated PCEs is determined by microscopic examination. A significant increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates in vivo genotoxicity.

Acute and Repeated Dose Oral Toxicity Studies (OECD Guidelines)

These studies are designed to assess the general toxicity of a substance after single or repeated exposure.[6]

-

Guidelines: Studies are often conducted following OECD (Organisation for Economic Co-operation and Development) guidelines, such as TG 423 for acute oral toxicity and TG 407 for repeated dose 28-day oral toxicity.[6]

-

Animal Model: Typically rats are used.

-

Dosing: For acute toxicity, a single high dose is administered. For repeated dose studies, the substance is administered daily for a set period (e.g., 28 days) at multiple dose levels.

-

Observations: Animals are observed for clinical signs of toxicity, changes in body weight, and food consumption.

-